molecular formula C31H32O14 B564839 4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate CAS No. 490028-19-8

4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate

Cat. No. B564839
CAS RN: 490028-19-8
M. Wt: 628.583
InChI Key: HGHYMWJYXANQKR-JEGSXUJPSA-N
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Description

4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate, also known as this compound, is a useful research compound. Its molecular formula is C31H32O14 and its molecular weight is 628.583. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Analysis

  • Chondroitin 6-sulfate Trisaccharide Synthesis :

    • The chemical synthesis of a chondroitin 6-sulfate trisaccharide derivative was achieved using the derivative of 2-deoxy-2-trichloroacetamido-D-galacto series and D-glucuronic acid-derived acceptors, addressing stereocontrol issues and achieving excellent yield and stereoselectivity in specific reaction steps (Bélot & Jacquinet, 2000).
  • Hyaluronan Trisaccharides Synthesis :

    • The synthesis of hyaluronan trisaccharides was accomplished using phenyl sulfoxide and trichloroacetimidate glycosylation methodologies, representing the first synthesis of beta-methyl derivatives incorporating all structural features of polymeric hyaluronan (Yeung, Hill, Janicka, & Petillo, 2000).
  • Crystal Structure and Solid State NMR Analysis :

    • Detailed crystal structure and solid state NMR analysis of N-(methyl 3,4,6-tri-O-acetyl-alpha, and beta-D-glucopyranosid-2-yl)-oxamide derivative of p-chloroaniline, N,N-diethylamine, N-methylaniline, and N-ethylaniline were conducted to understand the structural properties of these compounds (Temeriusz et al., 2001).
  • Synthesis of MUG (4-methylumbelliferyl-β-D-glucopyranosiduronic acid) :

    • A novel synthetic route was developed for 4-methylumbelliferyl-β-D-glucopyranosiduronic acid from 4-methylumbelliferyl-β-D-glucopyranoside, highlighting the transformation processes and yield optimization (López-López et al., 2007).
  • Koenigs-Knorr Reaction for Protected Alkyl Glucuronides :

    • The Koenigs-Knorr reaction was utilized for the synthesis of protected alkyl glucuronides, providing essential crystal structures and high-resolution NMR data for further chemical analysis (Mönch et al., 2012).
  • Synthesis of Drug Metabolites and Urine Drug Metabolites :

    • The synthesis of drug metabolites, specifically phenolic glucuronides, was conducted to facilitate material acquisition for drug metabolism studies, using glycosyl donors for substantial yield and purity (Arewång, Lahmann, Oscarson, & Tidén, 2007).
  • Synthesis of Glycosyl Amino Acid Building Blocks :

    • The synthesis of protected glycosyl amino acid building blocks was achieved through the copper-catalyzed 1,3-dipolar cycloaddition reaction, leading to a combinatorial library of glycotetrapeptides for lectin-binding affinity studies (Günther, Schips, & Ziegler, 2008).

properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(E)-2-(3,5-diacetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32O14/c1-16(32)39-24-13-22(14-25(15-24)40-17(2)33)8-7-21-9-11-23(12-10-21)44-31-29(43-20(5)36)27(42-19(4)35)26(41-18(3)34)28(45-31)30(37)38-6/h7-15,26-29,31H,1-6H3/b8-7+/t26-,27-,28-,29+,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHYMWJYXANQKR-JEGSXUJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=C(C=C2)/C=C/C3=CC(=CC(=C3)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858365
Record name 4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

490028-19-8
Record name 4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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